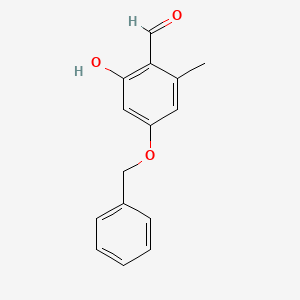
(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine-containing compounds is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis
Piperidines undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .科学的研究の応用
Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists
Research by Borza et al. (2007) identified compounds derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone as potent NR2B subunit-selective antagonists of the NMDA receptor. This study highlights the role of these compounds in establishing structure-activity relationships and improving ADME properties for potential therapeutic applications (Borza et al., 2007).
Crystal Structure of Adducts
Revathi et al. (2015) explored the crystal structure of adducts comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component, contributing to the understanding of molecular conformation and intermolecular interactions (Revathi et al., 2015).
Nonlinear Optical Piperidine Derivatives
A study by Revathi et al. (2018) synthesized organic compound (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone [HPMP], investigating its crystal growth, characterization, and nonlinear optical properties. This research demonstrates the potential of piperidine derivatives in opto-electronic applications due to their transparency in the visible region and thermal stability (Revathi et al., 2018).
CAN-mediated Rearrangement of Piperidines
Chang et al. (2006) synthesized several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones via CAN-mediated rearrangement, illustrating a facile strategy for synthesizing meperidine analogs. This work contributes to the development of new synthetic methodologies in organic chemistry (Chang et al., 2006).
Synthesis and Characterization of New NLO Piperidine Derivative
Priya et al. (2019) synthesized a new organic nonlinear optical material, (4-methylphenyl) (4-methylpiperidin-1-yl) methanone, and characterized its structural, spectroscopic, thermal, and nonlinear optical properties. The findings suggest the suitability of this compound for opto-electronic applications due to its SHG efficiency and thermal stability (Priya et al., 2019).
Safety and Hazards
将来の方向性
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of research on “(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride” and similar compounds could involve further exploration of their therapeutic applications .
特性
IUPAC Name |
(3-methylpiperidin-4-yl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-9-14-8-7-12(10)13(15)11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQVCZYDWIQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

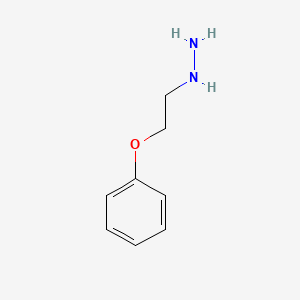
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoethanone](/img/structure/B2762171.png)
![3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B2762172.png)
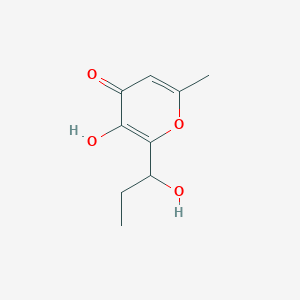
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one](/img/structure/B2762176.png)
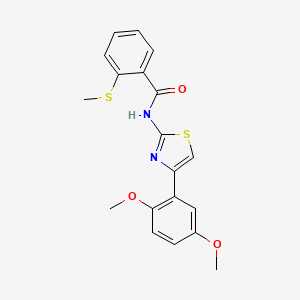
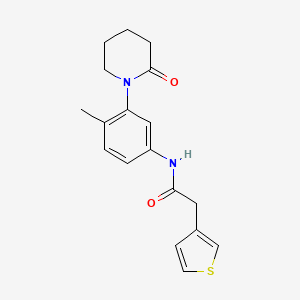
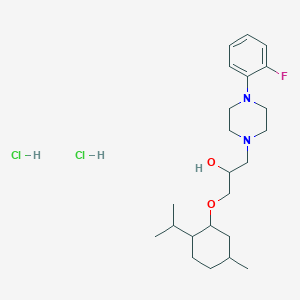
![1-(furan-2-ylmethyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2762181.png)
![(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid](/img/structure/B2762185.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762186.png)
